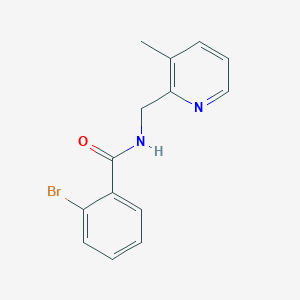
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound with a unique structure that includes a fluorine atom, a hydroxy group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of fluorinated pyridines and organoboron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, with the reactions carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its unique structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxy group play crucial roles in its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-Fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
This compound: Similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluorine and hydroxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16FNO4 |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
(2S,4R)-4-fluoro-1-(3-hydroxy-2,2-dimethylpropyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,5-13)4-12-7(9(15)16)3-6(11)8(12)14/h6-7,13H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m1/s1 |
Clave InChI |
WJLRYHOUHBPBMV-RQJHMYQMSA-N |
SMILES isomérico |
CC(C)(CN1[C@@H](C[C@H](C1=O)F)C(=O)O)CO |
SMILES canónico |
CC(C)(CN1C(CC(C1=O)F)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr](/img/structure/B14909448.png)
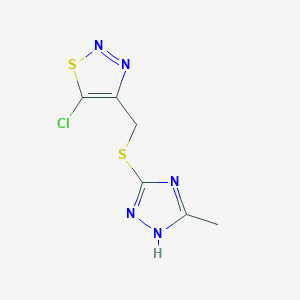

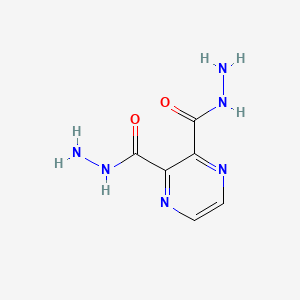
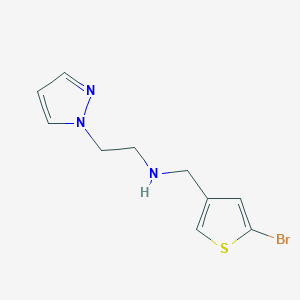
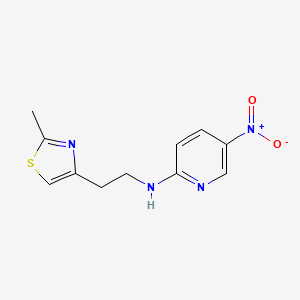

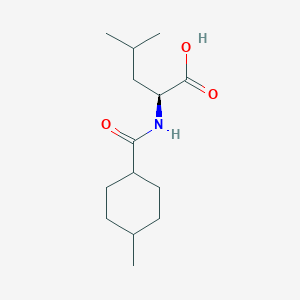
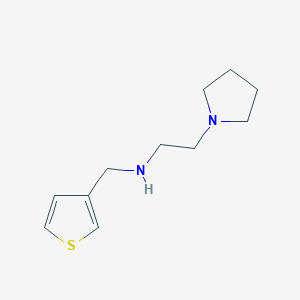
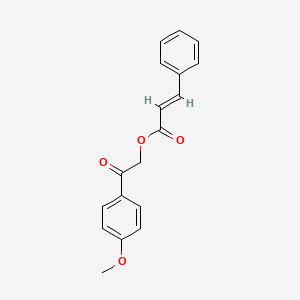

![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)
